![molecular formula C9H12ClNO B3058045 2-(4-Chloro-2-methoxyphenyl)ethanamine CAS No. 874285-02-6](/img/structure/B3058045.png)
2-(4-Chloro-2-methoxyphenyl)ethanamine
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-Chloro-2-methoxyphenyl)ethanamine” are not detailed in the available resources. Phenethylamines, in general, can undergo a variety of chemical reactions, but the specifics would depend on the exact structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chloro-2-methoxyphenyl)ethanamine” are not detailed in the available resources. Information on related compounds suggests that they can vary widely in properties such as solubility, stability, and reactivity .Scientific Research Applications
High-Performance Liquid Chromatography Tandem Mass Spectrometry Method
A study by Poklis et al. (2013) developed a method using high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) for the detection and quantification of 2CC-NBOMe and 25I-NBOMe in human serum. This method proved suitable for clinical toxicology testing in emergency department patients.
In Vivo Metabolism Study
Kanamori et al. (2002) conducted an in vivo metabolism study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying several metabolites. This study suggested two metabolic pathways for 2C-B in rats, including deamination leading to aldehyde metabolites and subsequent reduction or oxidation.
Gas Chromatography–Mass Spectrometry Analysis
Lum et al. (2016) focused on gas chromatography–mass spectrometry analysis of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (25X-NBOMe). The study demonstrated a simple protocol for routine analysis of new psychoactive substances in crime laboratories.
Comparative Neuropharmacology
A 2018 study by Elmore et al. compared the neuropharmacology of NBOMe hallucinogens and their 2C counterparts in rats. They found that NBOMes are highly potent 5-HT2A agonists, consistent with their powerful hallucinogenic effects in humans.
Hepatic Monooxygenases in Metabolism
Bulger et al. (1985) explored the role of hepatic monooxygenases in generating estrogenic metabolites from methoxychlor and its contaminants. This study provided insight into the estrogenic and proestrogenic properties of these compounds.
Enantioselective Metabolism by Human Cytochromes
Hu and Kupfer (2002) examined the enantioselective metabolism of methoxychlor by human cytochromes P450 (P450s). They found that different P450 isoforms produce different enantiomers of methoxychlor metabolites.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDQULVOLDPSJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292762 | |
Record name | 4-Chloro-2-methoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874285-02-6 | |
Record name | 4-Chloro-2-methoxybenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874285-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.